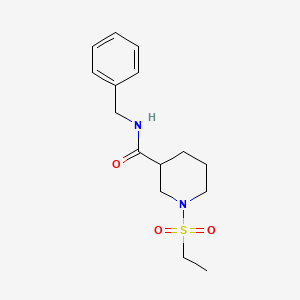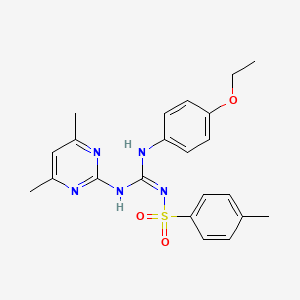
N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group and a propyl-substituted piperazine ring attached to an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-propylpiperazine as the primary starting materials.
Formation of Intermediate: The 2,3-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,3-dichlorophenyl)chloroacetamide.
Nucleophilic Substitution: The N-(2,3-dichlorophenyl)chloroacetamide is then subjected to nucleophilic substitution with 4-propylpiperazine to yield the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the formulation of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
- N-(2,3-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-butylpiperazin-1-yl)acetamide
Comparison: N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to the presence of the propyl group on the piperazine ring. This structural variation can influence the compound’s physicochemical properties, biological activity, and pharmacokinetic profile. Compared to its methyl, ethyl, and butyl analogs, the propyl-substituted compound may exhibit different binding affinities, metabolic stability, and overall efficacy in various applications.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-6-19-7-9-20(10-8-19)11-14(21)18-13-5-3-4-12(16)15(13)17/h3-5H,2,6-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMWHXPKPHVZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5367026.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
![17-thia-2,9-diazatetracyclo[9.6.0.03,9.012,16]heptadeca-1(11),2,12(16)-trien-10-one](/img/structure/B5367050.png)

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)

![4-[(E)-[2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5367102.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)
![METHYL 2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)
